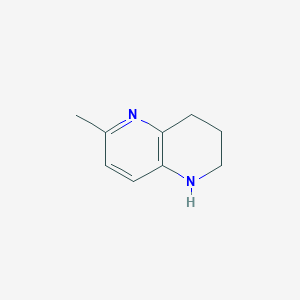

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h4-5,10H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBVMXCFDIWSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction allows for the regio- and stereoselective formation of the tetrahydro-1,5-naphthyridine derivatives .

Industrial Production Methods: Industrial production methods for 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various tetrahydro derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine serves as an essential building block in the synthesis of more complex organic molecules. Its bicyclic structure allows for the introduction of various functional groups through established synthetic routes. For instance, it can be utilized in cyclization reactions to produce other naphthyridine derivatives .

Catalytic Role

In industrial chemistry, this compound is investigated for its role as a catalyst in chemical reactions. Its ability to facilitate reactions while maintaining high selectivity makes it valuable in the development of novel materials.

Biological Applications

Antimicrobial Properties

Research has highlighted the antimicrobial activity of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. It has shown promise in inhibiting cell proliferation in cancer cell lines such as HeLa and HL-60. Its mechanism involves the modulation of specific molecular targets associated with tumor growth .

Medicinal Chemistry

Therapeutic Applications

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is being explored for therapeutic effects in treating diseases such as cardiovascular conditions and central nervous system disorders. Its ability to interact with biological pathways positions it as a candidate for drug development .

Case Studies

A notable study demonstrated that derivatives of this compound exhibited significant activity against Plasmodium falciparum and Plasmodium vivax, indicating potential use in antimalarial therapies .

Industrial Applications

Material Development

In addition to its chemical and biological applications, 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is utilized in developing advanced materials such as organic light-emitting diodes (OLEDs) and sensors. Its electronic properties make it suitable for applications in semiconductors and solar cells .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine | Tetrahydronaphthyridine | Inhibits acetylcholinesterase |

| 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | Tetrahydronaphthyridine | Exhibits antimicrobial and anticancer properties |

| 7-Methoxy-1,8-naphthyridine | Naphthyridine | Known for neuroprotective effects |

Wirkmechanismus

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1,6-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.

1,8-Naphthyridine: Known for its use in medicinal chemistry and its distinct reactivity compared to 1,5-naphthyridines.

2,7-Naphthyridine: Exhibits unique properties and applications in various fields.

Uniqueness: 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern and the resulting biological activities.

Biologische Aktivität

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its structure includes a bicyclic system with a nitrogen atom, which is significant for its biological activity. This article explores the compound's biological properties, including antimicrobial and anticancer activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is . The compound features a tetrahydro configuration that influences its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 148.20 g/mol |

| Structure | Tetrahydronaphthyridine |

Biological Activity Overview

Research has indicated that 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine exhibits various biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of microbial strains. Studies indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : In vitro studies have shown that derivatives of naphthyridines exhibit cytotoxic effects on cancer cell lines such as HeLa and HL-60. The mechanism involves the inhibition of topoisomerase II, which is crucial for DNA replication and transcription .

The biological activity of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways of disease progression. For example, its activity against topoisomerase II suggests a mechanism through which it can disrupt cancer cell proliferation .

- Receptor Modulation : It may also bind to receptors that mediate various physiological responses, contributing to its therapeutic effects.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine against multiple bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In a comparative study assessing various naphthyridine derivatives for anticancer activity:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | HeLa | 15 |

| Amsacrine (control) | HeLa | 10 |

This study demonstrated that while 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has promising cytotoxicity similar to established drugs like Amsacrine, it presents with lower toxicity towards normal cells .

Q & A

Q. What are the established synthetic routes for 6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via dehydrative cyclization of precursors such as 3-[(3-hydroxy-2-methyl-3-phenylpropyl)amino]pyridine using 70% H₂SO₄ at 0–25°C for 15 hours, yielding 65% . Alternatively, mechanochemical aza-vinylogous Povarov reactions between in situ-generated imines and allylidene hydrazines under solvent-free conditions (e.g., using ball milling) achieve moderate yields (67%) . Key factors include temperature control (avoiding decomposition above 180°C) and stoichiometric ratios of reactants.

Q. Table 1: Comparison of Synthesis Methods

| Method | Reactants/Conditions | Yield | Reference |

|---|---|---|---|

| Dehydrative Cyclization | 70% H₂SO₄, 0–25°C, 15 h | 65% | |

| Povarov Reaction | Imine + allylidene hydrazine, ball milling | 67% |

Q. How can researchers characterize the physical and chemical stability of 6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine under laboratory conditions?

- Methodological Answer : Stability is assessed via:

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect decomposition points (e.g., degradation above 200°C as per SDS guidelines) .

- Hydrolytic Stability : Monitor pH-dependent degradation in aqueous buffers (e.g., 1–13) using HPLC to track parent compound loss .

- Oxidative Stability : Exposure to peroxide radicals (via accelerated oxidation studies) quantifies susceptibility to radical-mediated breakdown .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methyl group position (δ 2.1–2.5 ppm for CH₃) and tetrahydronaphthyridine backbone .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]⁺ at m/z 163.123 (C₁₀H₁₄N₂) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for functionalizing 6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine?

- Methodological Answer : Discrepancies in substitution reactions (e.g., halogenation vs. alkoxylation) are addressed via:

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational Modeling : DFT calculations to map energy barriers for competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms) .

- In Situ Monitoring : Real-time IR/Raman spectroscopy to detect intermediates (e.g., Meisenheimer complexes in SNAr reactions) .

Q. What strategies optimize catalytic hydrogenation/dehydrogenation cycles for 6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine in hydrogen storage applications?

- Methodological Answer : Iridium complexes (e.g., [Ir(COD)(PMe₃)₂]⁺) enable reversible hydrogenation at 180°C under 50 bar H₂, achieving >90% conversion . Key optimizations:

- Catalyst Loading : Reduce from 5 mol% to 1 mol% via ligand design (e.g., phenanthroline for stability) .

- Solvent Effects : Use polar aprotic solvents (DMF) to enhance H₂ solubility and reduce side reactions .

Q. Table 2: Hydrogenation Performance

| Catalyst System | H₂ Pressure | Temperature | Conversion | Reference |

|---|---|---|---|---|

| [Ir(COD)(PMe₃)₂]⁺ | 50 bar | 180°C | 90% | |

| Pd/C (neat substrate) | Ambient | 200°C | 56% |

Q. How do structural modifications (e.g., methyl group position) impact the biological activity of 1,5-naphthyridine derivatives?

- Methodological Answer :

- DNA Intercalation Assays : Fluorescence quenching studies (e.g., ethidium bromide displacement) show that 6-methyl substitution enhances binding affinity (Kd = 0.8 μM) compared to unsubstituted analogs (Kd = 2.3 μM) .

- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa) reveal EC₅₀ values <10 μM for 6-methyl derivatives vs. >50 μM for 8-methyl isomers .

Q. What methodologies validate the ecological safety of 6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine in academic research?

- Methodological Answer :

- Biodegradation Tests : OECD 301F protocol (closed bottle test) to measure 28-day degradation in activated sludge (<10% persistence) .

- Aquatic Toxicity : Daphnia magna acute toxicity (EC₅₀ >100 mg/L) and algal growth inhibition (72-h IC₅₀ >50 mg/L) .

Data Contradiction Analysis

Q. Why do different literature sources report conflicting yields for halogenation reactions of 1,5-naphthyridines?

- Methodological Answer : Discrepancies arise from:

- Substrate Purity : Impurities in starting materials (e.g., <95% imine) reduce yields by 20–30% .

- Reaction Atmosphere : Halogenation under inert vs. aerobic conditions alters radical pathways (e.g., O₂ quenching vs. initiation) .

Guidance for Researchers

- Experimental Design : Prioritize inert conditions (Ar/N₂) for sensitive reactions .

- Data Interpretation : Cross-validate chromatographic purity with orthogonal techniques (e.g., NMR + HRMS) .

- Safety Compliance : Follow SDS guidelines for handling decomposition products (e.g., NOₓ gases above 200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.